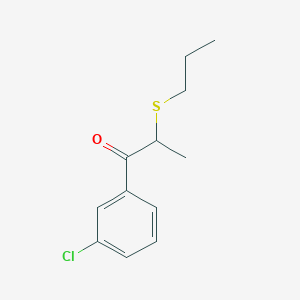![molecular formula C25H14BrCl B13647504 2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)
2-Bromo-2'-chloro-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2’-chloro-9,9’-spirobi[fluorene] is a chemical compound with the molecular formula C25H14BrCl and a molecular weight of 429.74 g/mol . It is a derivative of spirobi[fluorene], characterized by the presence of bromine and chlorine atoms at specific positions on the fluorene rings. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-chloro-9,9’-spirobi[fluorene] typically involves the bromination and chlorination of spirobi[fluorene]. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of 2-Bromo-2’-chloro-9,9’-spirobi[fluorene] involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2’-chloro-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirobi[fluorene] derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
2-Bromo-2’-chloro-9,9’-spirobi[fluorene] has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-Bromo-2’-chloro-9,9’-spirobi[fluorene] involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in determining the compound’s reactivity and binding affinity. The spirobi[fluorene] core provides structural stability and influences the compound’s electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-9,9’-spirobi[fluorene]
- 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]
- 2-Chloro-9,9’-spirobi[fluorene]
Uniqueness
2-Bromo-2’-chloro-9,9’-spirobi[fluorene] is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical and physical properties. This dual substitution pattern enhances its versatility in various chemical reactions and applications compared to its mono-substituted counterparts .
Propriétés
Formule moléculaire |
C25H14BrCl |
|---|---|
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
2'-bromo-2-chloro-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H14BrCl/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H |
Clé InChI |
WACBNQHQGKZXMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)Br)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



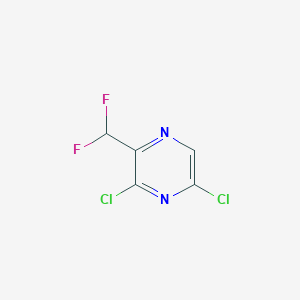
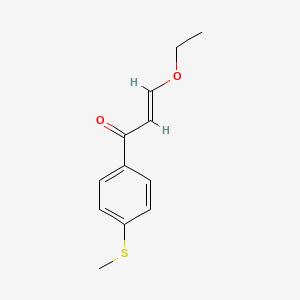
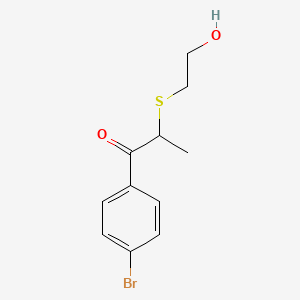
![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)

![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13647464.png)
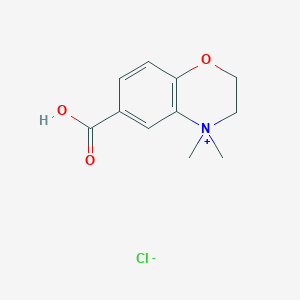
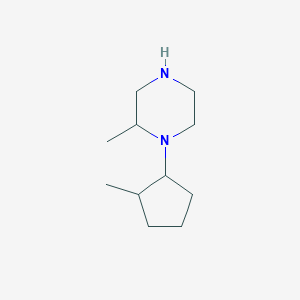
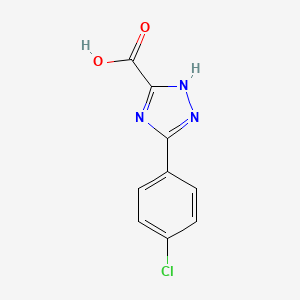
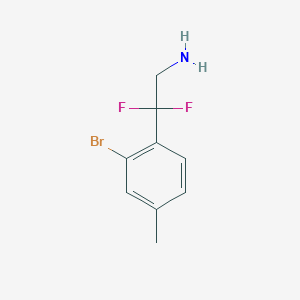
![(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)

